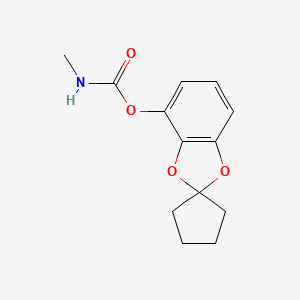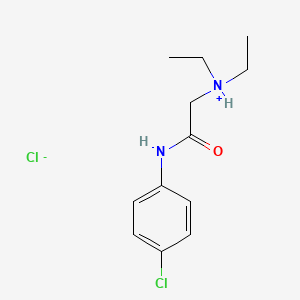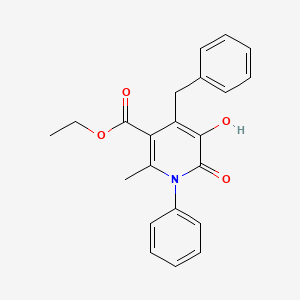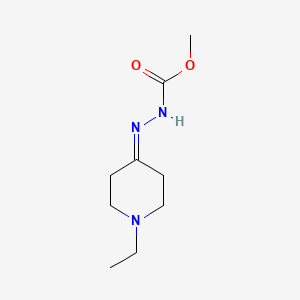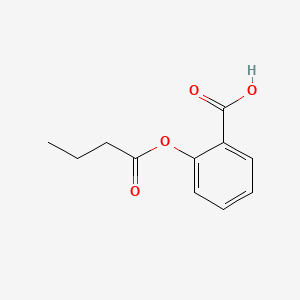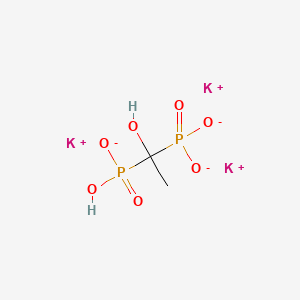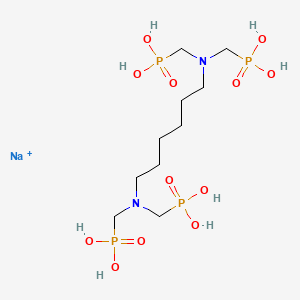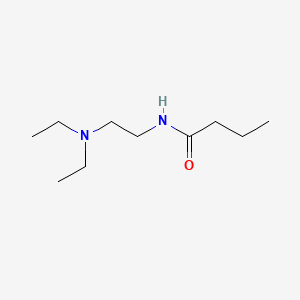
Butyramide, N-(2-(diethylamino)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyramide, N-(2-(diethylamino)ethyl)- is an organic compound belonging to the class of fatty amides. It is a derivative of butyramide, which is the amide of butyric acid. This compound is characterized by the presence of a diethylaminoethyl group attached to the nitrogen atom of the butyramide structure. It is a white solid that is freely soluble in water and ethanol but slightly soluble in diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
Catalytic Hydration of Butyronitrile: This method involves the catalytic hydration of butyronitrile to produce butyramide.
Reaction of Butyryl Chloride with Ammonium Salts: In this method, butyryl chloride reacts with ammonium salts to form butyramide.
Reduction of Butyraldoxime: Butyramide can also be synthesized by the reduction of butyraldoxime.
Industrial Production Methods
Industrial production methods for Butyramide, N-(2-(diethylamino)ethyl)- often involve large-scale synthesis using the above-mentioned routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Butyramide, N-(2-(diethylamino)ethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Butyramide, N-(2-(diethylamino)ethyl)- involves its interaction with specific molecular targets and pathways. It can regulate the activity of enzymes and proteins by binding to their active sites or altering their conformation . The compound’s effects on cellular processes are mediated through its influence on signaling pathways and gene expression .
Comparison with Similar Compounds
Butyramide, N-(2-(diethylamino)ethyl)- can be compared with other similar compounds such as:
N,N-Diethylbutyramide: Similar in structure but lacks the diethylaminoethyl group.
N,N-Dimethylbutyramide: Contains dimethyl groups instead of diethyl groups.
N-(2-(Dimethylamino)ethyl)butyramide: Similar but with dimethylaminoethyl group instead of diethylaminoethyl group.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of Butyramide, N-(2-(diethylamino)ethyl)-.
Properties
CAS No. |
63224-21-5 |
|---|---|
Molecular Formula |
C10H22N2O |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]butanamide |
InChI |
InChI=1S/C10H22N2O/c1-4-7-10(13)11-8-9-12(5-2)6-3/h4-9H2,1-3H3,(H,11,13) |
InChI Key |
VWDUPUFYZJZZLS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NCCN(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


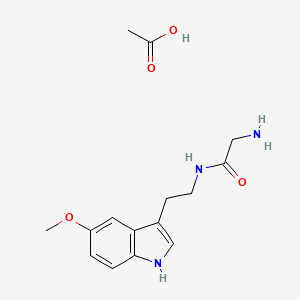
![[2-(methoxycarbonylamino)phenyl] N-methylcarbamate](/img/structure/B13758610.png)
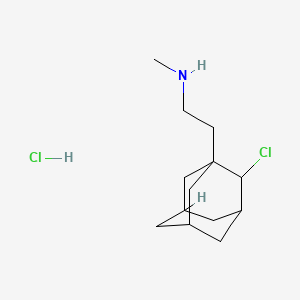
![Bis[(2-chlorophenyl)methyl]-dimethylazanium](/img/structure/B13758613.png)
![[2-(1-Imidazol-1-ylethyl)-4-(2-phenylethyl)phenyl]methanol](/img/structure/B13758617.png)
